6-fluoro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide
Description
Properties
IUPAC Name |
6-fluoro-4-oxo-N-pyridin-3-yl-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-9-3-4-13-11(6-9)14(20)12(8-18-13)15(21)19-10-2-1-5-17-7-10/h1-8H,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLGPYQEOJKUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide typically involves the following steps:
Fluorination of Pyridine:
Formation of Quinoline Core: The quinoline core can be synthesized via cyclization reactions involving appropriate precursors such as 2-aminobenzophenones and β-ketoesters.
Hydroxylation and Carboxamidation: The hydroxyl group at the 4-position and the carboxamide group at the 3-position can be introduced through selective hydroxylation and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Enzyme Inhibition
Research indicates that 6-fluoro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide exhibits significant binding affinity towards specific enzymes involved in cancer progression and inflammatory pathways. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile.
Key Findings:
- The compound has shown potential as an enzyme inhibitor, particularly in cancer-related pathways.
- Its structural similarity to other quinoline derivatives suggests a shared mechanism of action that could be exploited for therapeutic purposes.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria .
Antimicrobial Efficacy:
- Minimum Inhibitory Concentration (MIC) values indicate strong activity against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis.
- Comparative studies with related compounds have highlighted the unique efficacy of this quinoline derivative in inhibiting bacterial growth .
Case Studies and Research Insights
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Synthesis and Characterization : The synthesis typically involves multi-step processes that allow for structural modifications aimed at enhancing biological activity. Characterization techniques such as NMR spectroscopy confirm the structural integrity of the synthesized compounds .
- Antiplasmodial Activity : A series of quinoline derivatives were screened for their antiplasmodial activity against Plasmodium falciparum, revealing moderate potency and highlighting the potential for further optimization to improve efficacy .
- HIV Integrase Inhibition : Related compounds have been designed as potential inhibitors of HIV integrase, showcasing the versatility of quinoline derivatives in targeting viral enzymes .
Comparative Analysis of Related Compounds
The following table summarizes key features and activities of structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Fluoroquinolone | Fluoro group enhances antimicrobial properties | Broad-spectrum antibacterial activity |
| 4-Hydroxyquinoline Derivatives | Similar core structure | Potential anti-inflammatory effects |
| Pyridine Derivatives | Diverse applications in medicinal chemistry | Antiviral and anticancer properties |
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Lipophilicity
Key structural analogs differ in the substituent on the carboxamide nitrogen. Lipophilicity (logK) is critical for drug absorption and distribution. Experimental data from monosubstituted N-aryl-4-hydroxyquinolines reveal:
| Compound | Substituent | logK Value | Relative Lipophilicity |
|---|---|---|---|
| 4-Hydroxy-N-(2-nitrophenyl)quinoline-3-carboxamide (8a) | 2-Nitrophenyl | 1.24 | Least lipophilic |
| 4-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide (7c) | 4-Trifluoromethylphenyl | 3.56 | Most lipophilic |
The pyridin-3-yl group in the target compound is moderately polar, suggesting logK values intermediate between 8a and 7c. Ortho-substituted derivatives generally exhibit lower lipophilicity, except for methoxy groups (e.g., 2a), where steric effects may enhance solubility .
Commercial Availability and Pricing
While direct pricing data for the target compound is unavailable, a structural analog, 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, is priced at $237–$346 per 1–25 mg (90% purity) . The pyridin-3-ylmethyl group adds a methylene spacer, slightly altering steric and electronic properties. Suppliers for analogs like the thiadiazol-2-yl derivative () indicate commercial interest in modified quinoline carboxamides, though availability varies by substituent .
Biological Activity
6-Fluoro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline derivatives class, characterized by its unique combination of functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is C_16H_14FN_3O_2, with a molecular weight of approximately 297.29 g/mol. The structure features:
- A quinoline core substituted with:
- A fluoro group at the 6-position.
- A hydroxy group at the 4-position.
- An N-(pyridin-3-yl)carboxamide moiety.
This specific arrangement allows for diverse interactions with biological targets, enhancing its significance in pharmacological research.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by binding to their active sites. This interaction can block enzymatic functions crucial for various cellular processes, including cell proliferation and apoptosis. Additionally, the compound may modulate signaling pathways through receptor interactions, further contributing to its therapeutic potential.
Enzyme Inhibition
Research indicates that this compound exhibits promising enzyme inhibition capabilities. The compound has been studied for its role in inhibiting:
- Cyclin-dependent kinases (CDKs) : These enzymes are vital for cell cycle regulation. Inhibition of CDKs can lead to reduced cancer cell proliferation.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
-
Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
- Mechanistic Insights : The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of key signaling pathways associated with cancer progression .
Research Findings and Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Xia et al. (2022) | Significant apoptosis induction | A549 | 49.85 µM |
| Fan et al. (2022) | Cytotoxicity without apoptosis | MCF-7 | 0.46 ± 0.04 µM |
| Li et al. (2022) | Inhibition of CDK2 | HCT116 | 0.16 ± 0.03 µM |
| Zhang et al. (2022) | Inhibition of VEGF-induced proliferation | HUVECs | 0.30 nM |
Q & A
Q. Key Variables :
How can researchers resolve contradictions in reported biological activity of fluorinated quinoline carboxamides?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antiproliferative vs. antibacterial effects) may arise from:
- Structural variations : Substituent positions (e.g., fluoro at C6 vs. C7) drastically alter target binding .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .
- Metabolic stability : The 4-hydroxy group may enhance solubility but reduce membrane permeability in certain models .
Q. Methodological Approach :
- Perform head-to-head comparisons using standardized assays (e.g., MTT for cytotoxicity).
- Use computational modeling (e.g., molecular docking) to predict binding affinities to targets like topoisomerase II .
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Basic Research Focus
- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and carboxamide (1650–1700 cm⁻¹) groups .
- NMR : ¹H NMR identifies pyridinyl protons (δ 8.5–9.0 ppm) and quinoline aromatic signals (δ 7.0–8.5 ppm). ¹⁹F NMR verifies fluorine substitution .
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Tip : Use HSQC and HMBC NMR to resolve overlapping signals in the quinoline ring .
How does the compound’s solubility profile impact formulation for in vivo studies?
Advanced Research Focus
The 4-hydroxy and carboxamide groups confer pH-dependent solubility:
Q. Optimization Strategy :
- Salt formation (e.g., sodium salt of the hydroxyl group) improves aqueous solubility.
- Nanoformulation (liposomes or cyclodextrin complexes) enhances bioavailability .
What strategies mitigate side reactions during pyridin-3-yl group introduction?
Advanced Research Focus
Common issues include undesired N- vs. C-arylation:
- Protecting Groups : Temporarily block the quinoline hydroxyl with TBSCl before coupling .
- Catalyst Screening : Use Pd₂(dba)₃/XPhos for selective C–N bond formation .
- Reaction Monitoring : TLC or LC-MS to detect intermediates and adjust stoichiometry .
How can structure-activity relationship (SAR) studies guide derivative design?
Advanced Research Focus
Key SAR insights from analogous compounds:
- Fluoro Position : C6-fluoro enhances DNA intercalation vs. C7-fluoro, which improves antibacterial activity .
- Pyridinyl Substitution : N-(Pyridin-3-yl) increases kinase inhibition compared to phenyl groups .
- 4-Hydroxy Group : Critical for hydrogen bonding with biological targets but may require prodrug modification for stability .
Q. Experimental Design :
- Synthesize analogs with systematic substituent variations.
- Test against a panel of targets (e.g., kinases, bacterial gyrase) to map pharmacophore features .
What analytical methods validate the compound’s stability under storage conditions?
Q. Basic Research Focus
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid) .
- Recommendations : Store desiccated at −20°C in amber vials to prevent photodegradation .
How do researchers address conflicting cytotoxicity data in primary vs. cancer cell lines?
Q. Advanced Research Focus
- Mechanistic Studies : Perform flow cytometry to differentiate apoptosis (Annexin V/PI) vs. necrosis .
- Dose Optimization : Use IC₅₀ ratios (cancer vs. normal cells) to assess therapeutic windows.
- Target Profiling : RNA-seq or proteomics to identify off-target effects in primary cells .
What in silico tools predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
